

2-bromoacetamide enzyme inhibition studies

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Compound Focus: 2-Bromoacetamide

CAS No.: 683-57-8

Cat. No.: S662042

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Chemical Profile of 2-Bromoacetamide

2-Bromoacetamide is a simple haloacetamide derivative widely used in biochemical research as an alkylating agent for protein modification and as a key building block in synthesizing more complex enzyme inhibitors [1].

Table 1: Basic Properties of 2-Bromoacetamide [1]

Property	Description
CAS Number	683-57-8
Molecular Formula	C_2H_4BrNO
Molecular Weight	137.97 g/mol
Appearance	White to off-white crystalline powder or flake crystal
Purity	≥ 98%
Storage	Store at Room Temperature (RT)

Safety and Handling Considerations

Handling **2-bromoacetamide** requires strict safety measures due to its reactive and hazardous nature.

- **Hazardous Material:** It is classified as hazardous [1].
- **Developmental Toxicity:** A developmental toxicity study on mouse embryos highlights that this class of compounds requires careful safety evaluation [2].
- **Standard Practices:** Always wear appropriate Personal Protective Equipment (PPE) and consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information [1] [3].

Proposed Mechanism and Application in Inhibition

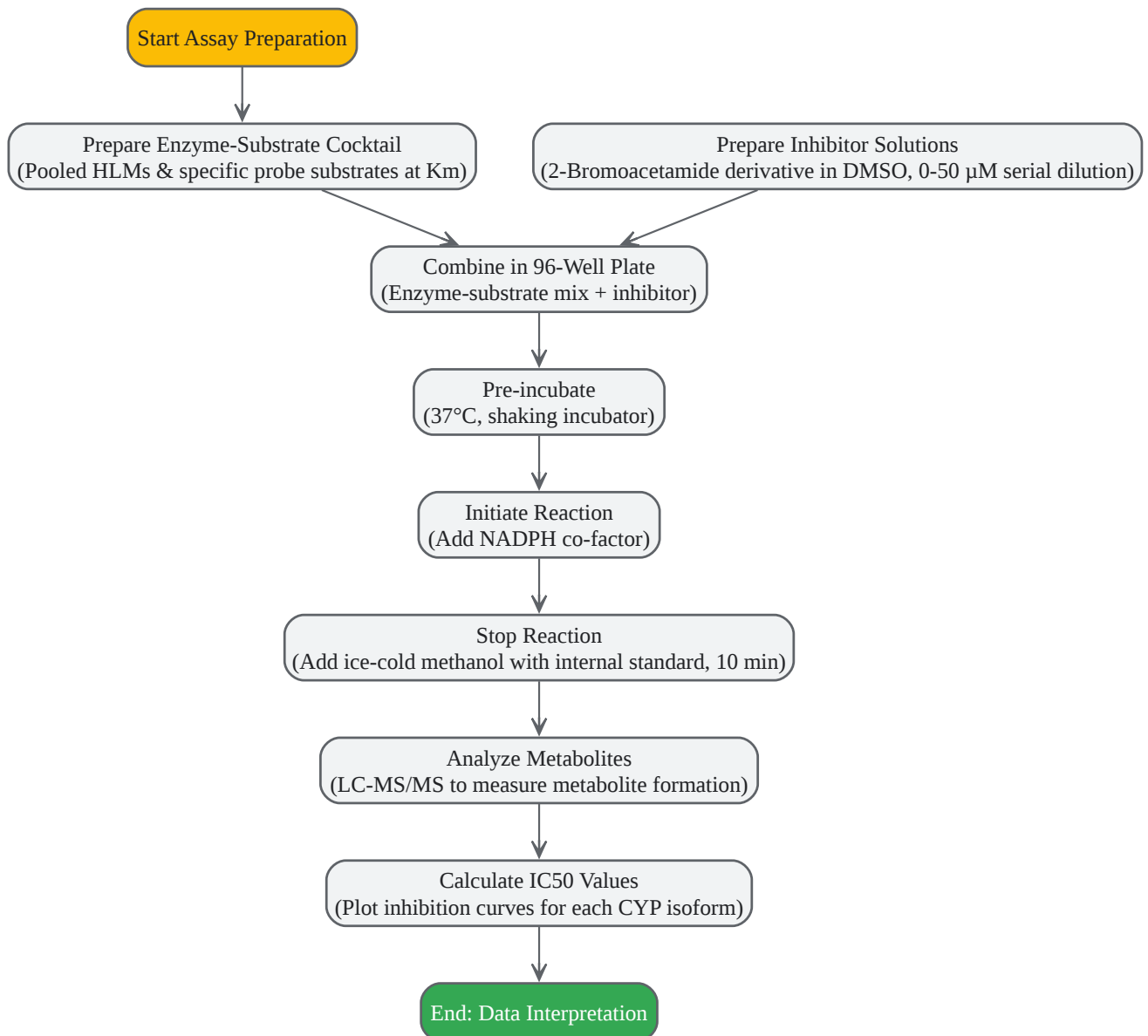
2-Bromoacetamide acts as an **irreversible enzyme inhibitor**. Its bromoacetamide group is a potent electrophile that can form stable covalent bonds with nucleophilic residues (like cysteine thiols) in an enzyme's active site, leading to permanent inactivation [4] [1]. This mechanism is distinct from reversible inhibition (competitive, uncompetitive, mixed) where the inhibitor binds non-covalently [5].

This property makes it valuable for:

- **Studying Enzyme Mechanisms:** Probing active site architecture and catalytic residues.
- **Developing Therapeutic Agents:** Serving as an intermediate in synthesizing potential drugs, including anti-cancer and antimicrobial agents [1].
- **Synthesizing Heterocyclic Inhibitors:** As shown in one study, it was used as an electrophile to create novel bi-heterocyclic compounds screened for activity against cholinesterases and α -glucosidase [6].

Adapted Experimental Workflow for Enzyme Inhibition

The following workflow adapts a pooled Cytochrome P450 (CYP) inhibition assay protocol [3], a standard in drug metabolism studies, which can be tailored for investigating **2-bromoacetamide** derivatives. This high-throughput approach tests multiple CYP enzymes simultaneously.



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Detailed Protocol: Pooled CYP Inhibition Assay

This protocol evaluates the potential of a test compound to inhibit multiple cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) simultaneously [3].

1. Reagents and Preparation

- **Enzyme Source:** Human Liver Microsomes (HLMs).
- **Substrate Cocktail:** A mixture of specific probe substrates for each CYP isoform, each at a concentration around its known K_m value.
- **Inhibitor Solutions:** Prepare **2-bromoacetamide** or its derivative in DMSO. Create a serial dilution series (e.g., 0, 0.15, 0.5, 1.5, 5, 15, 50 μM). Maintain a final DMSO concentration of $\leq 1.0\%$.
- **Cofactor:** NADPH solution to initiate the reaction.
- **Quenching Solution:** Ice-cold methanol containing a suitable internal standard for LC-MS/MS analysis.

2. Assay Execution

- **Incubation:** In a 96-well plate, combine the enzyme-substrate cocktail with the inhibitor solutions.
- **Pre-equilibration:** Equilibrate the plate in a shaking incubator at 37°C .
- **Reaction Initiation:** Start the enzymatic reaction by adding NADPH.
- **Reaction Termination:** After a precise incubation time (e.g., 10 minutes), stop the reaction by adding the ice-cold methanol quenching solution.
- **Protein Removal:** Centrifuge the plate to precipitate proteins and obtain a clear supernatant for analysis.

3. Analytical Measurement and Data Analysis

- **LC-MS/MS Analysis:** Inject the supernatant into an LC-MS/MS system to quantify the formation of specific metabolites from each probe substrate.
- **IC₅₀ Calculation:** For each CYP isoform, plot the percentage of metabolite formation (or enzyme activity) against the logarithm of the inhibitor concentration. Fit a curve to the data points to determine the IC₅₀ value—the concentration that causes 50% inhibition.

Table 2: Key Parameters for Pooled CYP Inhibition Assay [3]

Parameter	Specification
Inhibitor Concentration Range	0, 0.15, 0.5, 1.5, 5, 15, 50 μM
Final DMSO Concentration	1.0%
Incubation Temperature	37°C
Reaction Initiation	Addition of NADPH
Incubation Time	10 minutes
Reaction Termination	Addition of ice-cold methanol
Analysis Method	LC-MS/MS
Key Output	IC ₅₀ (μM) for each CYP isoform

Advanced Methodological Note

A recent 2025 study suggests a paradigm shift in enzyme inhibition analysis. The proposed **50-BOA (IC₅₀-Based Optimal Approach)** indicates that precise estimation of inhibition constants for mixed inhibition is possible using a **single inhibitor concentration greater than the IC₅₀** value, rather than a full dilution series. This can reduce experimental effort by over 75% while improving accuracy [5] [7]. For irreversible inhibitors like **2-bromoacetamide**, this method may require validation, but it represents a significant advance in the field.

Conclusion

2-Bromoacetamide is a versatile reagent in enzyme inhibition studies, primarily valued for its role as an electrophilic warhead in irreversible inhibitors and as a synthetic scaffold. The pooled CYP inhibition assay provides a robust, high-throughput framework for evaluating the inhibitory profile of **2-bromoacetamide** derivatives. Researchers are encouraged to integrate the latest methodological advances, such as the 50-BOA, to enhance the efficiency and precision of their inhibition studies.

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